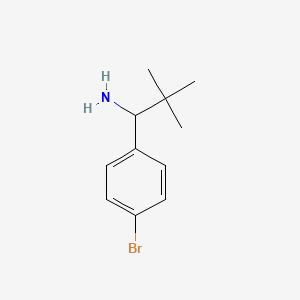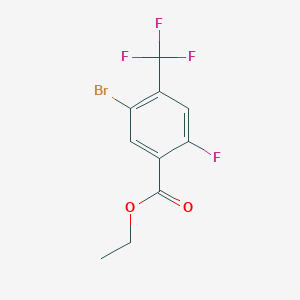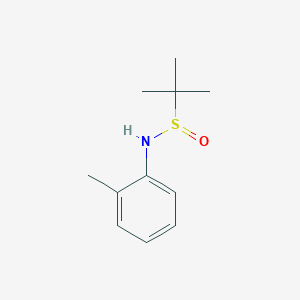![molecular formula C10H8F12O B12089168 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane CAS No. 678-50-2](/img/structure/B12089168.png)
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an allyloxy group attached to the heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- typically involves the fluorination of heptane derivatives followed by the introduction of the allyloxy group. The reaction conditions often require the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas The process is designed to maximize yield and purity while minimizing the formation of by-products
Analyse Chemischer Reaktionen
Types of Reactions
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated heptane derivatives.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, and substituted heptane derivatives. These products retain the unique properties imparted by the fluorine atoms, making them valuable for further applications.
Wissenschaftliche Forschungsanwendungen
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialized materials, coatings, and surfactants due to its chemical stability and hydrophobic nature.
Wirkmechanismus
The mechanism by which Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- exerts its effects involves interactions with molecular targets through its fluorinated and allyloxy groups. These interactions can influence various pathways, including enzymatic activities and membrane permeability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)-
- 1H,1H,7H-dodecafluoro-1-heptanol
Uniqueness
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential applications compared to other similar fluorinated heptane derivatives. The combination of multiple fluorine atoms and the allyloxy group makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
678-50-2 |
|---|---|
Molekularformel |
C10H8F12O |
Molekulargewicht |
372.15 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-prop-2-enoxyheptane |
InChI |
InChI=1S/C10H8F12O/c1-2-3-23-4-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3-4H2 |
InChI-Schlüssel |
AHCUQVDBLDBWQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)






![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)

![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
